Cas no 2274-01-3 (N-carbamoyl-2-ethylbutyraldehyde)
N-carbamoyl-2-ethylbutyraldehyde Chemical and Physical Properties
Names and Identifiers
-
- N-carbamoyl-2-ethylbutyraldehyde
- Diaethylacetyl-harnstoff; (diethylacetyl)-urea; 2-ethylbutanoylurea; (2-ethyl-butyryl)-urea; 2-Aethyl-buttersaeure-ureid; Diethylacetylurea; UREA, 1-(2-ETHYLBUTYRYL)-; N-Carbamoyl-2-ethylbutyraldehyde; 2-Aethylbutyrylharnstoff [German]; CCRIS 3076; Diaethylessigsaeure-ureid; Ethylbutyrylurea; Butanamide, N-(aminocarbonyl)-2-ethyl-; EINECS 218-885-9; (2-Aethyl-butyryl)-harnstoff;
- 2-Ethylbutyrylurea
- NSC27172
- BRN 1706304
- N-(2-Ethylbutanoyl)urea #
- NS00048488
- Butanamide, N-(aminocarbonyl)-2-ethyl-
- DTXSID8020460
- AKOS013520734
- Ethylbutyrylurea
- Diethylacetylurea
- EINECS 218-885-9
- DIETHYLACETYLCARBAMIDE
- UREA, (2-ETHYLBUTYRYL)-
- N-(AMINOCARBONYL)-2-ETHYLBUTANAMIDE
- 2274-01-3
- 09BDA5Z11D
- (2-Ethylbutyryl)urea
- CCRIS 3076
- UREA, 1-(2-ETHYLBUTYRYL)-
- NSC-27172
- N-carbamoyl-2-ethylbutanamide
- UNII-09BDA5Z11D
- 2-Aethylbutyrylharnstoff [German]
- Q63088185
- Diathylacetylharnstoff
- NSC 27172
- 2-Aethylbutyrylharnstoff
- 1-(2-ETHYLBUTANOYL)UREA
-
- Inchi: 1S/C7H14N2O2/c1-3-5(4-2)6(10)9-7(8)11/h5H,3-4H2,1-2H3,(H3,8,9,10,11)
- InChI Key: JIOUJVPLJOQUFD-UHFFFAOYSA-N
- SMILES: O=C(C(CC)CC)NC(N)=O
Computed Properties
- Exact Mass: 158.10562
- Monoisotopic Mass: 158.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 72.2Ų
Experimental Properties
- PSA: 72.19
N-carbamoyl-2-ethylbutyraldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-366462-1.0g |
(2-ethylbutanoyl)urea |
2274-01-3 | 1.0g |
$328.0 | 2023-03-02 | ||
| Enamine | EN300-366462-2.5g |
(2-ethylbutanoyl)urea |
2274-01-3 | 2.5g |
$680.0 | 2023-03-02 | ||
| Enamine | EN300-366462-5.0g |
(2-ethylbutanoyl)urea |
2274-01-3 | 5.0g |
$859.0 | 2023-03-02 | ||
| Enamine | EN300-366462-10.0g |
(2-ethylbutanoyl)urea |
2274-01-3 | 10.0g |
$1080.0 | 2023-03-02 |
N-carbamoyl-2-ethylbutyraldehyde Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on N-carbamoyl-2-ethylbutyraldehyde
N-carbamoyl-2-ethylbutyraldehyde (CAS No. 2274-01-3): Properties, Applications, and Market Insights
N-carbamoyl-2-ethylbutyraldehyde (CAS No. 2274-01-3) is a specialized organic compound with significant potential in pharmaceutical and agrochemical applications. This aldehyde derivative features a unique molecular structure combining a carbamoyl group with a branched alkyl chain, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound due to its versatile reactivity and potential applications in drug discovery.
The chemical properties of N-carbamoyl-2-ethylbutyraldehyde make it particularly useful in asymmetric synthesis and chiral building block preparation. With a molecular formula of C7H13NO2 and molecular weight of 143.18 g/mol, this compound exhibits moderate solubility in polar organic solvents while remaining stable under standard storage conditions. Recent studies have explored its role in green chemistry applications, aligning with current trends toward sustainable chemical processes.
In pharmaceutical research, 2274-01-3 serves as a key precursor for various bioactive molecules. Its structural features allow for diverse modifications, making it valuable in medicinal chemistry projects. The compound's reactivity patterns are particularly interesting for developing CNS-active compounds and enzyme inhibitors, addressing current healthcare challenges in neurological disorders and metabolic diseases.
The agrochemical industry has shown growing interest in N-carbamoyl-2-ethylbutyraldehyde derivatives for developing novel crop protection agents. Recent patent literature reveals its incorporation into biodegradable pesticides and plant growth regulators, responding to the global demand for environmentally friendly agricultural solutions. This application aligns with current discussions about sustainable agriculture and food security.
Market analysis indicates steady growth in demand for 2274-01-3, particularly from Asian pharmaceutical manufacturers. The compound's cost-effective synthesis and scalable production make it attractive for industrial applications. Quality specifications typically require ≥98% purity, with HPLC being the preferred analytical method for quality control in commercial batches.
Recent advancements in flow chemistry techniques have improved the production efficiency of N-carbamoyl-2-ethylbutyraldehyde, reducing waste generation and energy consumption. These process innovations contribute to the compound's growing popularity in green manufacturing initiatives, a key concern for modern chemical enterprises facing increasing environmental regulations.
Storage and handling recommendations for CAS 2274-01-3 emphasize protection from moisture and extreme temperatures. The compound demonstrates good stability when stored in airtight containers under inert atmosphere, with typical shelf life exceeding 24 months under proper conditions. These characteristics enhance its practicality for industrial and research applications.
Analytical characterization of N-carbamoyl-2-ethylbutyraldehyde typically involves NMR spectroscopy (both 1H and 13C), mass spectrometry, and IR spectroscopy. The distinctive spectral features facilitate quality verification and structural confirmation, important for research applications requiring high-purity materials. Recent publications have detailed novel spectroscopic methods for analyzing this compound and its derivatives.
The future outlook for 2274-01-3 appears promising, with potential expansions into material science applications. Researchers are investigating its use in polymeric materials and specialty coatings, leveraging its reactive aldehyde functionality. These developments could open new market opportunities beyond traditional pharmaceutical and agrochemical uses.
For researchers considering N-carbamoyl-2-ethylbutyraldehyde in their work, several commercial suppliers offer the compound in various quantities, from milligram-scale for laboratory use to kilogram quantities for process development. Current pricing trends reflect stable market conditions, with competitive options available from major chemical distributors worldwide.
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